1,4-dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid
Overview
Description
1,4-Dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline core.
Functional Group Transformations: Introduction of the pyrrole moiety and carboxylic acid group through functional group transformations.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production. This includes:
Catalysis: Using catalysts to improve reaction efficiency and yield.
Green Chemistry Approaches: Implementing environmentally friendly methods to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline or pyrrole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 1,4-dihydro-4-hydroxy-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid.
Scientific Research Applications
1,4-Dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases.
Biological Studies: Investigation of its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid involves its interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Pathway Modulation: Affecting signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as quinine and chloroquine, known for their antimalarial properties.
Pyrrole Derivatives: Such as porphyrins, which play a role in biological systems.
Uniqueness
1,4-Dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid is unique due to its specific combination of the quinoline and pyrrole moieties, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
4-oxo-2-(1H-pyrrol-2-yl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-8-4-1-2-5-9(8)16-12(11(13)14(18)19)10-6-3-7-15-10/h3,6-9,11-12,15-16H,1-2,4-5H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKULLSSCXCOEHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)C(C(N2)C3=CC=CN3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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